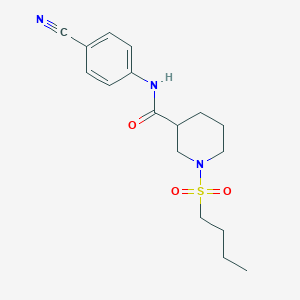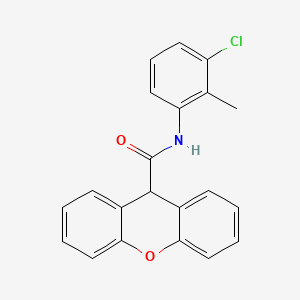
1-(butylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound "1-(butylsulfonyl)-N-(2-hydroxyphenyl)-3-piperidinecarboxamide" is part of a class of substances that have been synthesized and studied for their biological activities and chemical properties. This compound is related to various derivatives that have been explored for their interactions with biological enzymes and potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including coupling reactions, substitutions, and the use of specific reagents like sodium hydride (NaH) and dimethylformamide (DMF) to achieve the desired sulfonamide derivatives bearing a piperidine nucleus. For example, derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized through a series of reactions starting from benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution reactions (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR (1H-NMR, 13C NMR), and mass spectrometry. These techniques provide detailed information about the molecular framework and the functional groups present in the compounds. For instance, N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives were characterized to confirm their structures (Khalid et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving these compounds include nucleophilic substitutions, hydrosilylation of N-aryl imines, and reactions with organometallic reagents. The functional groups, such as the sulfonyl and carbonyl moieties, play crucial roles in these reactions, affecting the compounds' reactivity and interaction with biological targets. The bioactivity of these compounds, particularly against enzymes like lipoxygenase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), has been evaluated, showing potential biological activities (Khalid et al., 2013).
科学的研究の応用
Chiral Sulfinamide Applications in Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, crucial for natural product synthesis and therapeutically relevant compounds (Philip et al., 2020).
Antiviral and Antitumor Properties of Sulfone Derivatives
Indolylarylsulfones have been identified as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors. Their structure-activity relationship studies have led to promising drug candidates for AIDS treatment, highlighting the therapeutic importance of sulfone derivatives in antiviral and potentially antitumor applications (Famiglini & Silvestri, 2018).
Sulfonamide Inhibitors in Cancer Research
Sulfonamide compounds have been recognized for their significant roles across various therapeutic areas, including as bacteriostatic antibiotics, diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have also explored sulfonamides as anticancer agents, demonstrating their versatility and potential in drug development (Gulcin & Taslimi, 2018).
Applications in Nanofiltration Membrane Modification
Polysulfone and poly(ether)sulfone, closely related to sulfonyl-based compounds, have been used in nanofiltration membranes. Chemical modification methods aim to enhance these membranes' hydrophilicity, improving performance in water treatment applications. This highlights the importance of sulfonyl and related groups in environmental engineering and technology (Bruggen, 2009).
Environmental Impact and Removal Techniques
The persistence of sulfamethoxazole, a sulfonamide antibiotic, in the environment has prompted research into its removal from aqueous solutions. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored, demonstrating the environmental science field's focus on mitigating the impact of such compounds (Prasannamedha & Kumar, 2020).
特性
IUPAC Name |
1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-11-23(21,22)18-10-6-7-13(12-18)16(20)17-14-8-4-5-9-15(14)19/h4-5,8-9,13,19H,2-3,6-7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVVZXWBEVDFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)
![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)
![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)
![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)
![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)
![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)